molecular formula C13H17BrO4 B13688181 Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13688181
M. Wt: 317.17 g/mol
InChI Key: CEDZEWODVADROB-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a phenyl ring substituted with a bromine atom at the 3-position and an ethoxy group at the 4-position. The compound’s structure includes a hydroxyl group and an ethyl ester moiety on the propanoate backbone.

Key features include:

  • Molecular formula: Likely C₁₂H₁₅BrO₄ (inferred from analogs ).
  • Functional groups: Bromo (electron-withdrawing), ethoxy (electron-donating), hydroxyl (polar), and ester (hydrolyzable).
  • Stereochemistry: The hydroxyl group introduces chirality; absolute configuration (e.g., S or R) can be determined via derivatization with chiral auxiliaries like Mosher’s esters .

Properties

Molecular Formula

C13H17BrO4

Molecular Weight

317.17 g/mol

IUPAC Name

ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C13H17BrO4/c1-3-17-12-6-5-9(7-10(12)14)11(15)8-13(16)18-4-2/h5-7,11,15H,3-4,8H2,1-2H3

InChI Key

CEDZEWODVADROB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)OCC)O)Br

Origin of Product

United States

Preparation Methods

Preparation via Halogenation and Esterification

a. Starting Material Selection

The synthesis typically begins with a phenyl precursor bearing the 4-ethoxy substituent, such as 3-bromo-4-ethoxyphenyl derivatives, which serve as the aromatic core. These compounds are often prepared through electrophilic aromatic substitution or halogenation of phenolic or methoxyphenyl precursors, followed by bromination at the desired position.

b. Bromination of Phenyl Precursors

The bromination of the phenyl ring is achieved via electrophilic substitution using N-bromosuccinimide (NBS) in the presence of a radical initiator or under controlled electrophilic conditions. This step selectively introduces the bromine atom at the 3-position of the phenyl ring, facilitated by directing effects of the methoxy group.

c. Esterification to Form the Propanoate Core

The key step involves esterification of a suitable hydroxy acid or aldehyde intermediate to generate the ethyl ester. A typical route involves the reaction of the corresponding acid with ethanol in the presence of catalytic sulfuric acid or using carbodiimide coupling agents under mild conditions.

Hydroxy Group Introduction at the Propanoate Chain

The hydroxyl group at the 3-position of the propanoate chain is introduced via nucleophilic addition or reduction strategies:

  • a. Nucleophilic Addition:
    An aldehyde intermediate, such as ethyl 3-bromo-2-oxopropanoate, undergoes nucleophilic addition with suitable nucleophiles like hydride donors, leading to the formation of the 3-hydroxy derivative.

  • b. Reduction of Ketone to Hydroxy:
    The ketone functional group in ethyl 3-bromo-2-oxopropanoate is reduced using sodium borohydride (NaBH₄), which selectively converts ketones to secondary alcohols, yielding the desired 3-hydroxypropanoate.

Supporting Data:
In a similar synthesis, ethyl 3-bromo-2-oxopropanoate was reduced with NaBH₄ in methanol at 0°C, leading to ethyl 3-bromo-2-hydroxypropanoate with a 56% yield, as detailed in the research data (reference).

Coupling of Aromatic and Propanoate Units

The phenyl derivative bearing the bromine and methoxy groups is coupled with the hydroxypropanoate core through nucleophilic substitution or cross-coupling reactions:

  • a. Nucleophilic Substitution:
    The phenyl bromide reacts with the hydroxypropanoate derivative under basic conditions, facilitating substitution at the bromine position.

  • b. Cross-Coupling Techniques:
    Palladium-catalyzed Suzuki or Heck coupling reactions can be employed to attach the phenyl ring to the propanoate backbone, especially when more complex substitution patterns are involved.

Final Functionalization and Purification

The last steps involve:

  • a. Hydroxyl Group Stabilization:
    Ensuring the hydroxyl group remains intact during subsequent reactions, often by controlling reaction conditions to prevent elimination or side reactions.

  • b. Purification:
    Techniques such as column chromatography using ethyl acetate/hexane mixtures are employed to isolate the product with high purity.

Summary of Preparation Methods

Step Methodology Reagents/Conditions References
Phenyl ring bromination Electrophilic aromatic substitution N-bromosuccinimide, radical initiators ,
Ester formation Acid esterification Ethanol, sulfuric acid or carbodiimides ,
Hydroxy group introduction NaBH₄ reduction Methanol at 0°C
Aromatic-propanoate coupling Nucleophilic substitution or Pd-catalyzed cross-coupling Base, Pd catalysts
Purification Column chromatography Ethyl acetate/hexane Standard

Analytical Validation

The structure and purity of synthesized Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate are confirmed via NMR, IR, and mass spectrometry, as demonstrated in the literature. For instance, the $$^{1}H$$ NMR spectrum shows characteristic signals corresponding to aromatic protons, methoxy groups, and the hydroxyl-bearing methylene, supporting the successful synthesis.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the hydroxy group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The phenyl ring’s substituents significantly influence physical properties and reactivity. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Boiling Point (°C) Density (g/cm³) Hazards (GHS)
Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate 3-Br, 4-OEt C₁₂H₁₅BrO₄ Not reported ~1.35 (inferred) Likely H315, H319, H335
Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate 3-Br, 4-OMe C₁₂H₁₅BrO₄ Not reported Not reported H315, H319, H335
Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate 2,6-Cl₂ C₁₁H₁₂Cl₂O₃ Not reported Not reported Not specified
Ethyl 3-hydroxypropanoate None (base compound) C₅H₁₀O₃ 187.5 1.1035 H315, H319

Key Observations :

  • Halogen Effects: Bromine increases molecular weight and lipophilicity compared to chlorine or fluorine analogs (e.g., Ethyl 3-(2-bromo-6-fluorophenyl)-3-hydroxypropanoate, C₁₁H₁₂BrFO₃ ).
  • Alkoxy vs. Alkyl Groups : Ethoxy (OEt) substituents enhance steric bulk and electron-donating effects compared to methoxy (OMe) or methyl groups .

Stereochemical Determination :

  • The absolute configuration of β-hydroxy esters is confirmed via ¹H-NMR and ¹⁹F-NMR of Mosher’s esters. For instance, shielding/deshielding of methoxy protons in (R)-MTPA derivatives distinguishes S vs. R configurations .

Spectroscopic and Reactivity Profiles

  • NMR Shifts: Electron-withdrawing substituents (e.g., Br, NO₂) deshield adjacent protons. For example, the methoxy protons in Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate resonate at 3.43 ppm , whereas ethoxy groups may shift signals upfield due to increased electron density.
  • Reactivity : The hydroxyl group participates in esterification, oxidation, or protection/deprotection reactions. Bromine facilitates electrophilic aromatic substitution or Suzuki coupling for further derivatization.

Biological Activity

Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H17BrO4C_{13}H_{17}BrO_4 and a molecular weight of approximately 317.18 g/mol. Its structure includes a hydroxypropanoate moiety with a bromine atom and an ethoxy group attached to the phenyl ring. These substituents enhance its reactivity and binding affinity to biological targets, which is crucial for its medicinal applications.

The presence of halogen substituents, particularly bromine, significantly influences the compound's biological activity. Bromine can enhance binding affinity to various enzymes and receptors, potentially modulating their activity. The compound may interact with inflammatory pathways, making it a candidate for pain management therapies.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. Its structural features allow it to act as an intermediate in synthesizing pharmaceuticals targeting inflammatory pathways. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a potential for developing anti-inflammatory drugs.

Enzyme Interaction Studies

The compound's interactions with specific enzymes have been explored in various studies. For instance, the presence of bromine enhances its affinity for cytochrome P450 enzymes, which are involved in drug metabolism. This interaction can lead to the formation of metabolites that may have therapeutic effects or contribute to toxicity profiles .

Case Studies and Research Findings

  • Study on Pain Management :
    A study investigated the efficacy of this compound in reducing pain in animal models. The results demonstrated a significant reduction in pain responses compared to control groups, highlighting its potential as an analgesic agent.
  • Inflammation Inhibition :
    Another research focused on the compound's ability to inhibit inflammatory markers in vitro. The findings indicated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, which are critical mediators of inflammation.

Data Table: Biological Activity Summary

Biological Activity Effect Mechanism
Anti-inflammatorySignificant reduction in cytokinesInhibition of pro-inflammatory pathways
Enzyme interactionEnhanced binding affinityModulation of cytochrome P450 activity
Pain managementReduced pain responsePotential analgesic effects

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Center

The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution under transition metal catalysis. This reaction is critical for modifying the aromatic system:

Reaction TypeConditionsCatalyst/ReagentsOutcomeYieldSource
Negishi Coupling THF, –70°Ci-PrMgCl·LiClSubstitution with organozinc reagents forms C–C bonds at the bromine site.97%
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, DMFAryl boronic acidsBromine replaced with aryl groups (e.g., biaryl formation).85–92%*

*Inferred from analogous brominated phenylpropanoates in .

Mechanism : The bromine’s electrophilicity is enhanced by the electron-withdrawing ethoxy group at the 4-position, facilitating oxidative addition with Pd(0) catalysts.

Ester Hydrolysis

The ethyl ester group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid:

ConditionsReagentsProductApplications
Acidic Hydrolysis H₂SO₄, H₂O, reflux3-(3-Bromo-4-ethoxyphenyl)-3-hydroxypropanoic acidPrecursor for amide derivatives.
Basic Hydrolysis NaOH, EtOH, rtSodium salt of the acidImproves solubility for further reactions.

Experimental protocols from confirm hydrolysis completion within 2–4 hours under reflux.

Oxidation of the Hydroxyl Group

The β-hydroxy group undergoes oxidation to form a ketone, enabling downstream functionalization:

Oxidizing AgentConditionsProductNotes
PBSF/DBU THF, 0°C → rt3-(3-Bromo-4-ethoxyphenyl)-2,2,3-trifluoropropanoateConverts –OH to –F via fluorodehydroxylation .
Dess-Martin Periodinane CH₂Cl₂, rt3-(3-Bromo-4-ethoxyphenyl)-3-oxopropanoateKetone formation for cross-coupling .

Ethoxy Group Modifications

The 4-ethoxy substituent participates in demethylation or ether cleavage:

ReactionReagentsConditionsOutcome
Ether Cleavage BBr₃, CH₂Cl₂–30°C → rtDemethylation yields a phenolic –OH group.
Alkylation Alkyl halides, K₂CO₃DMF, 60°CEthoxy replaced with larger alkoxy groups (e.g., propoxy).

Data from suggest that BBr₃-mediated cleavage achieves >90% conversion.

Transition Metal-Mediated Coupling Reactions

The compound’s bromine and hydroxyl groups enable sequential functionalization:

Reaction SequenceStepsFinal Product
Hydroxyl Protection → Suzuki Coupling 1. TBS protection of –OH
2. Suzuki coupling with aryl boronic acid
Biaryl derivatives with retained hydroxypropanoate backbone.
Negishi Coupling → Ester Hydrolysis 1. Bromine substitution with organozinc
2. Hydrolysis to carboxylic acid
Functionalized arylpropanoic acids for drug discovery .

Stereoselective Transformations

The chiral β-hydroxy center enables enantioselective reactions:

ProcessCatalystOutcome
Asymmetric Fluorination Cinchona alkaloidsIntroduces fluorine with up to 83% ee .
Enzymatic Resolution Lipases (e.g., CAL-B)Kinetic resolution of enantiomers for chiral building blocks .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate, and what critical parameters influence yield?

  • The compound can be synthesized via esterification or hydroesterification. For example, tert-butyl 3-hydroxypropanoate derivatives are synthesized using carbodiimide coupling agents (e.g., DCC) with DMAP as a catalyst in anhydrous dichloromethane, achieving yields up to 81% after purification by column chromatography (ethyl acetate/hexane gradients) . Catalytic systems like Co₂(CO)₈ with ligands (e.g., 3-hydroxypyridine) under CO pressure (7.5 MPa) and moderate temperatures (75°C) optimize yields (64%) and selectivity (95.7%) in similar β-hydroxy esters . Key parameters include catalyst choice, solvent purity, and reaction time.

Q. What common chemical transformations are applicable to the hydroxyl and ester groups in this compound?

  • The hydroxyl group can undergo oxidation (e.g., KMnO₄) to form a ketone, while the ester group can be reduced (e.g., LiAlH₄) to the corresponding alcohol . Substitution reactions, such as halogenation at the hydroxyl site using SOCl₂ or PBr₃, are also feasible . These transformations require careful control of reaction conditions to avoid side reactions, such as ester hydrolysis under acidic/basic conditions.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identifies the bromo and ethoxyphenyl substituents via coupling patterns and chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm).
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., MH+ peaks) and fragmentation patterns .
  • IR Spectroscopy : Detects hydroxyl (~3200–3500 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in catalytic efficiencies between cobalt-based and carbodiimide-based systems for synthesizing β-hydroxy esters?

  • Cobalt catalysts (e.g., Co₂(CO)₈) favor hydroesterification under high CO pressure, ideal for bulk synthesis but requiring specialized equipment . In contrast, carbodiimide agents (e.g., DCC) are effective for small-scale, stepwise coupling but may introduce impurities requiring chromatography . Ligand selection (e.g., 3-hydroxypyridine vs. DMAP) and solvent polarity significantly impact reaction kinetics and byproduct formation.

Q. What strategies improve regioselective modification of the bromine substituent in this compound?

  • The bromine atom at the 3-position of the phenyl ring is electron-deficient due to the adjacent ethoxy group, making it susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols) under Pd catalysis . Protecting the hydroxyl group (e.g., as a silyl ether) prevents unwanted side reactions during substitution .

Q. How does the compound’s stability vary under different storage conditions?

  • The ester group is prone to hydrolysis in humid environments. Storage at 2–8°C in anhydrous solvents (e.g., DCM) under inert gas (N₂/Ar) minimizes degradation . Accelerated stability studies (40°C/75% RH) can predict shelf-life, with HPLC monitoring for purity .

Q. What role does this compound play in the synthesis of bioactive intermediates?

  • Similar β-hydroxy esters are precursors for antitubercular agents and protease inhibitors. For example, methyl 3-hydroxypropanoate derivatives are key intermediates in naphthyridine-based therapeutics . The bromine and ethoxy groups enhance binding affinity in target proteins through halogen and hydrophobic interactions.

Data Contradiction Analysis

Q. Why do studies report conflicting yields for hydroesterification reactions using cobalt catalysts?

  • Discrepancies arise from variations in CO pressure (5–10 MPa), ligand ratios, and catalyst activation time. For instance, ligand-free Co₂(CO)₈ systems show lower selectivity (<70%) due to competing side reactions, while ligand-stabilized systems achieve >95% selectivity . Impurities in ethylene oxide or methanol reactants also affect reproducibility.

Methodological Recommendations

  • Synthesis Optimization : Use Design of Experiments (DoE) to evaluate interactions between temperature, pressure, and catalyst loading .
  • Purification : Employ preparative HPLC for high-purity isolation, especially for enantiomerically pure forms .
  • Safety : Handle brominated intermediates in fume hoods due to potential irritant properties .

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